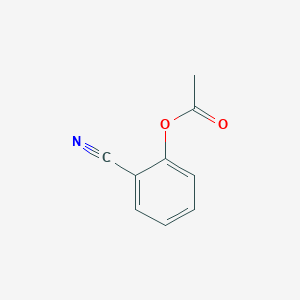

2-Acetoxybenzonitrile

Descripción

Significance of Benzonitrile (B105546) Derivatives in Contemporary Organic Synthesis and Functional Molecules

Benzonitrile and its derivatives are fundamental building blocks in modern organic chemistry. rsc.orghmdb.canih.gov The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines, carboxylic acids, amides, and ketones. rsc.orgchemicalbook.com This versatility makes benzonitriles valuable intermediates in the synthesis of a wide array of organic molecules. hmdb.ca

These derivatives are integral components in the creation of pharmaceuticals, agrochemicals, dyes, and materials with specific functions. rsc.orgnih.govchemicalbook.com For instance, the benzonitrile moiety is found in a range of biologically active molecules and is a common scaffold in the development of new drugs. chemicalbook.com In materials science, the electronic properties of benzonitrile derivatives are harnessed in the design of functional materials such as liquid crystals and specialty polymers. chemicalbook.com The ability to introduce the cyano group onto an aromatic ring through established methods, followed by its subsequent transformation, provides a powerful strategy for the construction of complex and functionally diverse molecules. rsc.orgchemicalbook.com

Historical Context of Research on Acetoxybenzonitrile and Analogous Compounds

The study of benzonitrile derivatives has a rich history that dates back to the mid-19th century, laying the groundwork for the synthesis and understanding of compounds like 2-acetoxybenzonitrile.

Early Investigations into Substituted Benzonitriles

The first preparation of benzonitrile, the parent compound of this class, was reported by the German chemist Hermann Fehling in 1844. nih.govchemicalbook.comnp-mrd.org Fehling synthesized benzonitrile through the thermal dehydration of ammonium (B1175870) benzoate. nih.gov This early work was crucial in establishing the existence and basic properties of aromatic nitriles.

Following this initial discovery, the late 19th and early 20th centuries saw the development of more general and reliable methods for the synthesis of substituted benzonitriles. These foundational reactions became cornerstones of aromatic chemistry.

Foundational Synthetic Approaches and Characterization in Early Literature

Two of the most significant early methods for the preparation of substituted benzonitriles are the Sandmeyer and Rosenmund-von Braun reactions.

The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, provided a means to synthesize aryl nitriles from aryl diazonium salts. hmdb.canih.govchemicalbook.com This reaction involves the treatment of an aryl diazonium salt, generated from a primary aromatic amine, with a copper(I) cyanide salt to introduce the cyano group onto the aromatic ring. hmdb.cauni.lu The Sandmeyer reaction was a major advancement as it allowed for the synthesis of benzonitriles with substitution patterns that were not easily accessible through direct electrophilic aromatic substitution. hmdb.ca

The Rosenmund-von Braun reaction , first reported by Karl Wilhelm Rosenmund in 1914 and later improved by Julius von Braun, offered an alternative route to aryl nitriles. rsc.orggoogle.comnist.govpatsnap.com This method involves the reaction of an aryl halide with a copper(I) cyanide, typically at elevated temperatures, to produce the corresponding aryl nitrile. patsnap.com

The characterization of these early-synthesized benzonitriles relied on classical methods of the time, such as elemental analysis, melting point determination, and boiling point measurement. Spectroscopic methods, which are now standard for structural elucidation, were not available in the 19th and early 20th centuries. The development of modern spectroscopic techniques in the mid-20th century, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), has since allowed for the detailed and unambiguous characterization of compounds like this compound.

Data for this compound

Below are tables summarizing key physical and spectroscopic data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5715-02-6 |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 2-cyanophenyl acetate (B1210297) |

| Synonyms | This compound, 2-(acetyloxy)benzonitrile |

| InChIKey | XXLKCUTUGWSJJO-UHFFFAOYSA-N |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Characteristic Peaks |

|---|---|

| Infrared (IR) Spectroscopy | Key absorptions include those for the C≡N stretch, the C=O stretch of the ester, and C-O stretching. chemicalbook.com |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons and the methyl protons of the acetoxy group are observed. rsc.org |

| ¹³C NMR Spectroscopy | Resonances for the nitrile carbon, the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon are present. rsc.org |

Structure

3D Structure

Propiedades

IUPAC Name |

(2-cyanophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLKCUTUGWSJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205779 | |

| Record name | 2-Cyanophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5715-02-6 | |

| Record name | 2-(Acetyloxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5715-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005715026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyanophenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYANOPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J24J523HA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 Acetoxybenzonitrile and Its Derivatives

Established Synthetic Routes to 2-Acetoxybenzonitrile

The principal and most direct method for the synthesis of this compound is through the acetylation of salicylonitrile, also known as 2-cyanophenol. This transformation involves the conversion of the phenolic hydroxyl group into an acetate (B1210297) ester. The reaction can be effectively carried out using common acetylating agents such as acetic anhydride (B1165640) or acetyl chloride.

Acetylation of Salicylonitrile

The acetylation of the hydroxyl group in salicylonitrile is a standard esterification reaction. The choice of acetylating agent and catalyst can influence the reaction conditions and outcomes.

Acetic anhydride is a widely used and effective reagent for the acetylation of phenols. The reaction involves the nucleophilic attack of the phenolic oxygen on one of the carbonyl carbons of acetic anhydride, leading to the formation of the acetate ester and acetic acid as a byproduct. While the reaction can proceed without a catalyst, it is often slow. rsc.org The use of a catalyst is generally preferred to enhance the reaction rate and yield. A variety of catalysts can be employed, including basic catalysts and solid acid catalysts. mdpi.com For instance, a general procedure for the acetylation of phenols involves stirring the phenol (B47542) with acetic anhydride in the presence of a catalyst at room temperature or under reflux.

Acetyl chloride is another common and highly reactive acetylating agent for the synthesis of this compound from salicylonitrile. The reaction with acetyl chloride is typically faster and more exothermic than with acetic anhydride. It produces the desired acetate ester and hydrogen chloride (HCl) gas as a byproduct. Due to the release of HCl, these reactions are often carried out in the presence of a base to neutralize the acid. mdpi.com

Basic catalysts play a crucial role in the acetylation of phenols, including salicylonitrile. Their primary function is to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity and facilitating the attack on the acetylating agent.

Pyridine (B92270) is a classic and effective basic catalyst for these reactions. rsc.orgreddit.com It can act as a nucleophilic catalyst by first reacting with the acetylating agent (e.g., acetic anhydride) to form a highly reactive N-acetylpyridinium ion intermediate. reddit.comresearchgate.net This intermediate is then more susceptible to attack by the phenoxide ion. Pyridine also serves as a base to neutralize the acidic byproduct of the reaction. reddit.com Studies have shown that the rate of pyridine-catalyzed acetylation of phenols is dependent on the concentration of pyridine, suggesting a mechanism involving a hydrogen-bonded phenol-pyridine complex. rsc.org The catalytic effect of pyridine and its derivatives has been extensively studied, with rate constants for the acylation of various phenols often following the Hammett ρσ relationship, indicative of general base catalysis. rsc.org

Other bases, such as triethylamine (B128534) and 4-(dimethylamino)pyridine (DMAP), are also commonly used. DMAP, in particular, is a highly efficient nucleophilic catalyst. Inorganic bases like sodium bicarbonate can also be employed as effective and mild catalysts for the acetylation of phenols with acetic anhydride, offering an environmentally friendly alternative. mdpi.comresearchgate.net The mechanism with sodium bicarbonate is proposed to involve the bicarbonate ion abstracting a proton from the intermediate formed between the alcohol and acetic anhydride. mdpi.com

Synthetic Approaches to Derivatized Acetoxybenzonitriles

The this compound scaffold can be further modified to introduce various functional groups, leading to a range of derivatives with potentially altered chemical and physical properties. Halogenation, particularly bromination, is a common strategy for derivatization.

Bromination Strategies for Halogenated Derivatives

The introduction of bromine atoms onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution. The position of bromination will be directed by the existing activating (acetoxy) and deactivating (cyano) groups.

While a specific protocol for the direct bromination of this compound is not extensively documented, general methods for the bromination of aromatic compounds can be applied. For instance, the bromination of p-bromoacetophenone is carried out using bromine in glacial acetic acid. orgsyn.org This suggests that a similar approach could be employed for this compound.

Another potential strategy involves the use of N-bromosuccinimide (NBS) as a brominating agent, often in the presence of a radical initiator or an acid catalyst, depending on the desired position of bromination. The synthesis of other brominated organic compounds, such as bromoacetonitrile (B46782) from acetonitrile (B52724) and bromine in the presence of phosphorus tribromide, highlights another possible route for introducing bromine, although this is not a direct aromatic bromination. google.com The synthesis of bromonitromethane (B42901) also provides insights into bromination techniques that could be adapted. nih.gov

The synthesis of various brominated phenylacetic acid and propanoic acid derivatives indicates the feasibility of introducing bromine onto a phenyl ring bearing a cyano group. bldpharm.com Furthermore, a patented method for the preparation of brominated 2-acetoxyisobutyryl bromide from its chloride precursor using HBr gas demonstrates a halogen exchange reaction that could be conceptually relevant for creating brominated derivatives. google.com

The following table provides a summary of the reaction conditions for the synthesis of this compound and its potential bromination, based on general procedures for similar compounds.

| Reaction | Starting Material | Reagent(s) | Catalyst/Conditions | Product | Reference |

| Acetylation | Salicylonitrile | Acetic Anhydride | Pyridine | This compound | rsc.org |

| Acetylation | Salicylonitrile | Acetic Anhydride | Sodium Bicarbonate | This compound | mdpi.comresearchgate.net |

| Acetylation | Salicylonitrile | Acetyl Chloride | Base (e.g., Pyridine) | This compound | mdpi.com |

| Bromination (Aromatic) | This compound | Bromine | Acetic Acid | Brominated this compound | orgsyn.org |

Strategies for Introducing Chiral Moieties into Benzonitrile (B105546) Scaffolds

The introduction of chirality into benzonitrile scaffolds is of significant interest due to the potential for creating novel therapeutic agents and chiral ligands for asymmetric catalysis. Axially chiral benzonitriles, in particular, have been a synthetic challenge, limiting the exploration of their applications. researchgate.net A key strategy involves establishing the axial chirality through a catalytic C≡N triple bond formation process. nih.gov This can be achieved using a racemic mixture of 2-arylbenzaldehydes and a sulfonamide in the presence of an N-heterocyclic carbene (NHC) organocatalyst. nih.gov The presence of a hydroxyl group on the 2-arylbenzaldehyde substrate is crucial as it helps to guide the chirality and improve reaction efficiency through intramolecular non-covalent interactions within the catalyst-bound intermediate. nih.gov

Advanced Synthetic Techniques and Optimization

Recent advancements in synthetic chemistry have provided powerful tools for the synthesis and derivatization of complex molecules like this compound and its chiral derivatives. These techniques offer higher efficiency, selectivity, and the ability to create molecules with specific three-dimensional arrangements.

Catalysis plays a pivotal role in the synthesis of benzonitriles. Traditional methods often involve the use of transition metal catalysts. For instance, palladium- and nickel-catalyzed Suzuki coupling reactions are classical methods for creating the biaryl backbone of many benzonitrile derivatives, such as o-tolyl benzonitrile (OTBN), a key intermediate for sartan drugs. sci-hub.se Nickel catalysts are often favored as a more cost-effective alternative to palladium for large-scale production. sci-hub.se

Modern approaches also utilize organocatalysis, which avoids the use of metals. N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including the synthesis of chiral benzonitriles. researchgate.netnih.gov These catalysts can operate under mild conditions and offer high levels of stereocontrol. nih.gov Additionally, the hydration of nitriles to amides, a common derivatization, can be achieved using nickel(0) catalysts, which facilitate the reaction under thermal conditions. researchgate.net

The construction of axially chiral molecules, where chirality arises from restricted rotation around a single bond, is a significant challenge in synthetic chemistry. mdpi.com The development of stereoselective methods for synthesizing axially chiral benzonitriles is crucial for unlocking their potential in various fields. researchgate.net

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture into a single enantiomer with a theoretical yield of up to 100%. wikipedia.org This process involves the continuous racemization of the starting material while one enantiomer is selectively transformed into the product by a chiral catalyst. wikipedia.org

In the context of axially chiral benzonitriles, DKR has been successfully applied using a combination of a chiral NHC catalyst and a racemic 2-arylbenzaldehyde. nih.gov The NHC catalyst selectively reacts with one enantiomer of the aldehyde, leading to the formation of the desired axially chiral benzonitrile in high yield and enantioselectivity. nih.gov The process is modulated by both covalent and non-covalent interactions between the catalyst and the substrate. researchgate.netnih.gov For a DKR to be efficient, the rate of racemization should be at least equal to or greater than the rate of reaction of the faster-reacting enantiomer.

A notable example is the atroposelective DKR for preparing axially chiral benzonitrile derivatives from racemic 2-arylbenzaldehydes and sulfonamides, catalyzed by a chiral NHC. nih.gov This method has been shown to produce a variety of atropisomeric benzonitriles with excellent yields and optical purities. nih.gov

N-Heterocyclic carbenes (NHCs) have become indispensable organocatalysts in modern synthetic chemistry due to their unique ability to induce umpolung (polarity reversal) reactivity. researchgate.net In the synthesis of chiral benzonitriles, chiral NHCs derived from aminoindanols have proven to be particularly effective. nih.govnih.gov

One innovative strategy involves the atroposelective synthesis of axially chiral benzonitriles by forming the nitrile group on a pre-existing racemic biaryl scaffold. researchgate.net This reaction starts with racemic 2-arylbenzaldehydes and sulfonamides, and the chiral NHC catalyst orchestrates the formation of the axially chiral benzonitrile with high enantioselectivity. researchgate.netnih.gov Density Functional Theory (DFT) calculations have shown that the loss of a p-toluenesulfinate group is the rate-determining and stereo-determining step in this process. researchgate.netnih.gov

Another approach utilizes an NHC-catalyzed desymmetrization/dynamic kinetic resolution sequence to access C-O axially chiral benzonitriles. acs.orgchemrxiv.org This method employs the NHC-catalyzed polarity reversal of imines, which are generated in situ from symmetric isophthalaldehydes and sulfonamides. acs.orgchemrxiv.org This leads to the formation of atropisomeric benzonitriles through an aza-Breslow intermediate. acs.orgchemrxiv.org

The effectiveness of different NHC catalysts can be fine-tuned. For example, modifying the electronic properties of the N-aryl substituent on the NHC can significantly impact the yield and enantioselectivity of the reaction. researchgate.net

Table 1: Key Catalytic Systems in Chiral Benzonitrile Synthesis

| Catalytic System | Substrates | Product Type | Key Features |

| Chiral NHC / Racemic 2-arylbenzaldehyde / Sulfonamide | Racemic 2-arylbenzaldehydes, Sulfonamides | Axially Chiral Benzonitriles | Dynamic Kinetic Resolution; High yields and enantioselectivities. researchgate.netnih.gov |

| Chiral NHC / Symmetric Isophthalaldehyde / Sulfonamide | Symmetric isophthalaldehydes, Sulfonamides | C-O Axially Chiral Benzonitriles | Desymmetrization/DKR sequence; In situ imine formation. acs.orgchemrxiv.org |

Stereoselective Synthesis of Axially Chiral Benzonitrile Scaffolds

Methodologies for Isolation and Purification in Research Synthesis

The isolation and purification of the target benzonitrile derivatives are critical steps to obtain materials of high purity for further research and application. In the context of research-scale synthesis of axially chiral benzonitriles, standard laboratory techniques are employed.

Following the reaction, the crude product mixture is typically subjected to purification by column chromatography on silica (B1680970) gel. The choice of eluent system (e.g., a mixture of petroleum ether and ethyl acetate) is optimized to achieve efficient separation of the desired product from unreacted starting materials, catalyst residues, and byproducts. The enantiomeric excess (ee) of the chiral products, a measure of their optical purity, is determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase. acs.org The yield of the purified product is often determined by ¹H NMR analysis of the crude reaction mixture using an internal standard, such as CH₂Br₂. acs.org

For solid products, recrystallization can be an effective final purification step to obtain highly pure crystalline material. The stability of the axial chirality is an important consideration. For some axially chiral benzonitriles, it has been shown that their enantiomeric ratio remains unchanged even after prolonged heating at high temperatures (e.g., 180 °C), indicating high rotational barriers and stereochemical robustness. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Acetoxybenzonitrile

Reactions Involving the Acetoxy Functional Group

In many reaction systems, particularly those conducted in aqueous or protic solvents under either acidic or basic conditions, the acetoxy group of 2-acetoxybenzonitrile is susceptible to hydrolysis. This reaction represents a significant competing pathway that can lower the yield of transformations targeting the nitrile group.

The hydrolysis of the ester functionality proceeds via nucleophilic acyl substitution. Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the acetoxy group. This forms a tetrahedral intermediate which then collapses, expelling the 2-cyanophenoxide ion as the leaving group to yield acetic acid and, after protonation, 2-cyanophenol.

Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate that eliminates 2-cyanophenol to give protonated acetic acid.

This competing hydrolysis is a critical consideration in the design of synthetic routes involving this compound. Reaction conditions must be carefully controlled, often favoring anhydrous solvents and non-nucleophilic bases or acids, to minimize the premature cleavage of the ester group and maximize the yield of the desired product.

The acetoxy group of this compound can participate in acyl transfer reactions, where the acetyl group (CH₃CO) is transferred from the phenoxy oxygen to another nucleophile. This is a form of transesterification or amidation, depending on the nature of the attacking nucleophile.

The mechanism is analogous to ester hydrolysis, involving a nucleophilic attack on the carbonyl carbon of the acetoxy group to form a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the 2-cyanophenoxide anion and the formation of a new ester or amide. Stronger nucleophiles, such as primary or secondary amines, are particularly effective in promoting acyl transfer.

While the nitrile group is also a site of reactivity, strong nitrogen or oxygen nucleophiles can preferentially attack the more electrophilic carbonyl carbon of the ester. This reactivity can be exploited for specific transformations but can also be an undesired side reaction. For example, in attempts to perform reactions at the nitrile group using amine-based reagents, competing N-acylation can occur, consuming the reagent and reducing the efficiency of the intended nitrile transformation. Methodologies involving intramolecular N-to-S or S-to-N acyl transfers are fundamental in peptide synthesis and demonstrate the general propensity of acyl groups to migrate under appropriate conditions. nih.gov

Aromatic Ring Reactivity and Substituent Effects

The relative ortho-positioning of the acetoxy and nitrile groups in this compound gives rise to a phenomenon known as the "ortho effect." This effect is a combination of steric and electronic interactions that are unique to this substitution pattern and are not observed in the corresponding meta- and para-isomers. These interactions can significantly influence the molecule's stability and dictate its reaction pathways.

Studies on other 2-substituted benzonitriles have shown that the ortho effect can be substantial, even with a sterically small group like the cyano group. researchgate.net The primary components of the ortho effect in this compound are:

Steric Hindrance: The acetoxy group, while not exceptionally large, can sterically hinder the approach of reagents to the adjacent nitrile group. This can slow down reactions at the nitrile or force reagents to approach from a specific trajectory, influencing the stereochemistry of the transition state.

Through-Space Interactions: The lone pair electrons on the ether oxygen of the acetoxy group can interact directly with the π-system of the nitrile group through space. This can alter the electron density and reactivity of the nitrile.

Intramolecular Catalysis/Participation: The acetoxy group can act as an intramolecular nucleophile or general base, participating in reactions at the nitrile group. For example, the carbonyl oxygen could potentially stabilize a cationic intermediate formed at the nitrile, altering the reaction mechanism compared to its isomers.

These ortho effects can lead to unique cyclization reactions not possible with other isomers and can also affect the stability of the molecule by influencing the conformation of the acetoxy group relative to the plane of the aromatic ring. researchgate.net

The kinetics and selectivity of reactions involving this compound are governed by the combined electronic effects of the cyano (C≡N) and acetoxy (–OCOCH₃) substituents.

Cyano Group (–C≡N): This group is strongly electron-withdrawing through both the inductive effect (-I) and the resonance effect (-M). It deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Conversely, it activates the ring towards nucleophilic aromatic substitution.

Acetoxy Group (–OCOCH₃): This group has a more complex electronic profile. It is electron-withdrawing by induction (-I) due to the electronegative oxygen atoms. However, it can be electron-donating via resonance (+M) because the lone pair on the phenolic oxygen can be delocalized into the aromatic ring. In the case of aryl acetates, the inductive effect typically dominates, making the acetoxy group a net deactivating, ortho-para director for electrophilic substitution.

The interplay of these two groups on the same aromatic ring creates a distinct electronic environment. Both groups are deactivating, making the aromatic ring of this compound significantly less reactive towards electrophiles than benzene (B151609). The powerful electron-withdrawing nature of the ortho-cyano group reduces the electron-donating resonance capacity of the acetoxy group. This electronic push-pull dynamic profoundly influences reaction kinetics, generally slowing down reactions that require electron-rich aromatic systems, while potentially accelerating those that benefit from electron-poor substrates.

| Substituent | Inductive Effect (-I) | Resonance Effect (M) | Overall Effect on Aromatic Ring |

|---|---|---|---|

| Cyano (-CN) | Strongly Withdrawing | Strongly Withdrawing (-M) | Strongly Deactivating |

| Acetoxy (-OCOCH₃) | Withdrawing | Donating (+M) | Net Deactivating |

Advanced Spectroscopic and Analytical Methodologies in Research

X-ray Diffraction Analysis

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a crystalline compound. researchgate.netuchicago.edu By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to construct a three-dimensional model of the molecule, revealing bond lengths, bond angles, and torsional angles. researchgate.netbeilstein-journals.org

Other Spectroscopic Techniques for Advanced Chemical Analysis

Beyond standard characterization, specialized spectroscopic methods provide deeper insights into the molecular properties and reactive nature of 2-acetoxybenzonitrile.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for identifying the functional groups present within a molecule. When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its molecular structure.

The key functional groups within this compound—the nitrile, the ester, and the aromatic ring—each produce distinct and identifiable absorption bands. The nitrile (C≡N) stretching vibration appears as a sharp, moderately intense peak in a relatively uncongested region of the spectrum. The ester group gives rise to two prominent stretching vibrations: a very strong absorption from the carbonyl (C=O) bond and another from the C-O bond. pressbooks.pub The presence of the benzene (B151609) ring is confirmed by absorptions from C=C stretching within the ring and C-H stretching from the bonds attached to the ring. libretexts.org Analyzing the precise wavenumbers of these peaks provides definitive confirmation of the compound's chemical identity. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretch | 2230 - 2220 | Medium, Sharp |

| Ester Carbonyl (C=O) | Stretch | 1770 - 1760 | Strong |

| Ester Acyl-Oxygen (C-O) | Stretch | 1250 - 1180 | Strong |

| Aromatic Ring (C=C) | Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

Note: The exact peak positions can be influenced by the sample phase (e.g., solid KBr pellet or liquid film) and the molecular environment.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific spectroscopic technique designed exclusively for the detection and characterization of chemical species that possess one or more unpaired electrons, such as free radicals. wikipedia.orgnus.edu.sg The parent this compound molecule, being a stable, even-electron species, is ESR-inactive and does not produce a signal.

However, ESR spectroscopy becomes an indispensable tool in research contexts where the reactivity of this compound is explored. For instance, if this compound were to undergo a reaction involving single-electron transfer or homolytic bond cleavage (e.g., under UV irradiation or with radical initiators), transient radical intermediates could be formed. researchgate.net While often too unstable for direct observation, these radicals can be detected using a technique called spin trapping. researchgate.nettcichemicals.com In this method, a "spin trap" molecule reacts with the transient radical to form a much more stable radical adduct, which can accumulate to a concentration detectable by ESR. nih.gov

The resulting ESR spectrum provides invaluable information, including the g-factor and hyperfine coupling constants, which help to identify the structure of the original transient radical and quantify its presence. deogiricollege.orgchemanalytical.com

Table 2: Hypothetical ESR Data for a Radical Derived from this compound

| Parameter | Information Provided | Example Value |

| g-factor | Helps identify the type of atom bearing the unpaired electron. | ~2.004 |

| Hyperfine Coupling Constant (aN) | Measures the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H). | Varies |

| Multiplicity | Indicates the number of interacting nuclei, revealing the radical's structure. | Varies |

Chromatographic Techniques for Research-Oriented Separation and Analysis

Chromatography is fundamental to chemical research for both the purification of compounds and their quantitative measurement.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of compounds. labcompare.com It can be applied in two primary modes for research on this compound: analytical and preparative.

Analytical HPLC is used to determine the purity of a sample of this compound and to quantify it in a mixture. A small amount of the sample is injected into the HPLC system, where it is separated into its components based on their differential interactions with the stationary phase (the column) and the mobile phase (the solvent). sielc.com For a moderately polar compound like this compound, a reversed-phase method is typically effective. The compound is detected as it elutes from the column, most commonly by a UV detector that measures the absorbance of the benzene ring.

Preparative HPLC operates on the same principles but is scaled up to purify larger quantities of a substance. shimadzu.comijcpa.in By using a wider column, a higher flow rate, and injecting a larger volume of a concentrated solution, significant amounts of this compound can be isolated from reaction byproducts or other impurities. lcms.cz The separated, pure compound is collected in fractions as it elutes from the system. shimadzu.com

Table 3: Exemplary HPLC Conditions for the Analysis of this compound

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase | Acetonitrile (B52724) / Water (e.g., 60:40 v/v) | Acetonitrile / Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 500 - 2000 µL |

| Purpose | Purity check, Quantification | Isolation, Purification |

Gas Chromatography (GC) is a premier analytical technique for separating and quantifying compounds that are volatile and thermally stable. Given its structure, this compound is well-suited for GC analysis. In this method, a small liquid sample is injected into a heated port, where it vaporizes and is swept by an inert carrier gas (such as helium or nitrogen) through a long, thin capillary column.

The column's inner surface is coated with a stationary phase that interacts differently with each component of the mixture, causing them to separate. As each compound exits the column, it passes through a detector, commonly a Flame Ionization Detector (FID), which generates an electrical signal proportional to the amount of the compound present. rjptonline.org For quantitative research, a calibration curve is first established using standards of known concentration. This allows the precise determination of the concentration of this compound in unknown samples. derpharmachemica.comnih.gov Method validation ensures the accuracy, precision, and linearity of the results. nih.gov

Table 4: Typical Gas Chromatography Parameters for Quantitative Analysis of this compound

| Parameter | Setting |

| Column | SPB-1 (or similar non-polar phase), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Start at 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Theoretical and Computational Studies of 2 Acetoxybenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is employed to determine the electronic structure of molecules, where the electronic energy is considered a functional of the electron density. mdpi.com This approach allows for the calculation of a wide range of molecular properties and the exploration of chemical reaction pathways.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing researchers to identify reactants, products, intermediates, and the transition states that connect them. By calculating the energy of these structures, one can determine the activation energy (energy barrier) of a reaction, which is crucial for understanding its kinetics.

For nitrile-containing aromatic compounds like benzonitrile (B105546), a close structural relative of 2-Acetoxybenzonitrile, DFT has been used to study complex reaction mechanisms such as C-CN bond activation by metal complexes. researchgate.net In such studies, computational models can locate the transition state structures for key steps, like oxidative addition, and compare the energy profiles of different potential pathways. researchgate.net For instance, research on benzonitrile C-CN bond activation with a nickel complex revealed distinct transition state structures and energy surfaces, depending on the presence of a Lewis acid. researchgate.net These calculations provide a detailed, step-by-step understanding of how the reaction proceeds at a molecular level.

While specific DFT studies on the reaction mechanisms of this compound are not prevalent in the literature, the established methodologies used for similar molecules could be readily applied. A hypothetical DFT study on the hydrolysis of the acetoxy group, for example, would involve locating the transition state for the nucleophilic attack of water on the ester carbonyl, followed by subsequent proton transfer and leaving group departure. The calculated activation barriers would provide quantitative predictions of the reaction rate under different conditions.

Table 1: Illustrative Energetic Data from a Hypothetical DFT Study on this compound Reaction This table is for illustrative purposes to show typical data generated in such a study.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₂O | 0.0 |

| Transition State 1 | Nucleophilic Attack TS | +25.4 |

| Intermediate | Tetrahedral Intermediate | +12.1 |

| Transition State 2 | Proton Transfer TS | +18.5 |

DFT calculations can predict various spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental data. By calculating the magnetic shielding tensors of atomic nuclei, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by computing the second derivative of the energy with respect to atomic displacements, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be obtained.

Furthermore, a wide range of molecular properties can be derived from the calculated electron density. These include, but are not limited to, the dipole moment, polarizability, and various descriptors of chemical activity such as ionization potential and electron affinity. nih.gov These computed properties provide a detailed electronic and physical profile of the molecule before it is even synthesized.

Table 2: Predicted Molecular and Spectroscopic Properties for this compound via DFT This table represents typical parameters that would be calculated in a DFT study. Specific values require a dedicated computational analysis.

| Property | Predicted Value |

|---|---|

| Dipole Moment | e.g., 3.5 - 4.5 Debye |

| Ionization Potential | e.g., 8.0 - 9.0 eV |

| Electron Affinity | e.g., 0.5 - 1.5 eV |

| Key ¹³C NMR Chemical Shifts | C≡N, C-O, C=O |

Electronic Structure Theory and Molecular Modeling

Beyond DFT, a broader range of electronic structure methods and molecular modeling techniques are used to build a comprehensive understanding of a molecule's behavior. These methods provide a framework for linking the electronic characteristics of a molecule to its chemical reactivity.

The reactivity of a molecule is fundamentally governed by its electronic structure. mdpi.com Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common starting point. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular modeling can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecule's surface. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting where a molecule is most likely to interact with other reagents. For instance, in a [3+2] cycloaddition reaction involving benzonitrile oxide, DFT studies have shown how the polar character of the reaction influences the activation energy and how steric and electronic factors dictate the regioselectivity. researchgate.net Similar analyses for this compound would identify the nitrile nitrogen, the ester oxygen atoms, and the aromatic ring as potential sites for various chemical interactions, thereby building a detailed reactivity profile. uu.nlwustl.edu

Computational chemistry offers a platform for the rational, in silico design of novel molecules with tailored properties. Starting with the this compound scaffold, researchers can systematically introduce different functional groups and substituents and then rapidly screen the resulting derivatives for desired characteristics using computational methods.

For example, one could design derivatives to modulate the electronic properties of the nitrile group or alter the lability of the acetoxy group. By modifying the substituents on the benzene (B151609) ring, it would be possible to tune the HOMO-LUMO gap, dipole moment, or reactivity towards a specific reaction. This computational pre-screening significantly reduces the time and resources required for experimental synthesis and testing by prioritizing the most promising candidates for further investigation.

Application of Machine Learning and Artificial Intelligence in Predicting Chemical Properties and Reactivity

The intersection of computational chemistry and artificial intelligence (AI) is rapidly advancing the field of chemical science. Machine learning (ML) models, trained on vast datasets of known chemical reactions and molecular properties, can make highly accurate predictions for new or unstudied compounds. nih.gov

Applications and Research Potential of 2 Acetoxybenzonitrile in Advanced Chemical Disciplines

Applications in Catalysis Research

In the realm of chemical catalysis, 2-Acetoxybenzonitrile and its structural analogs serve as important substrates and precursors. The interplay between the cyano and acetoxy groups allows for diverse reactivity in both metal-catalyzed and organocatalytic systems.

The benzonitrile (B105546) moiety is a common participant in transition metal-catalyzed reactions, particularly those involving palladium. Research has demonstrated the utility of related 2-acylbenzonitriles, which can be synthesized via palladium-catalyzed cross-coupling reactions. mdpi.com For instance, the Suzuki-Miyaura type cross-coupling of 2-cyanophenylboronic acid with various acyl chlorides, catalyzed by a palladium complex, has been investigated to produce 2-acylbenzonitriles. mdpi.com Although these syntheses can result in low to moderate yields, they highlight the capability of the 2-cyanophenyl scaffold to engage in fundamental bond-forming transformations. mdpi.com

The nitrile group in such substrates can direct ortho-C–H activation, a powerful strategy for molecular functionalization. Palladium catalysis is frequently employed for such transformations, including acylation and the formation of heterocyclic structures. nih.gov Furthermore, palladium-catalyzed coupling reactions involving N-tosylhydrazones have been developed to synthesize chromene structures, showcasing the versatility of palladium catalysts in manipulating complex organic substrates. rsc.org The presence of the acetoxy group in this compound offers a handle for modification or can influence the electronic properties of the aromatic ring, thereby affecting the outcome of these catalytic reactions.

Table 1: Examples of Palladium-Catalyzed Reactions on Related Benzonitrile Scaffolds This table is representative of reactions on the 2-cyanophenyl core structure, illustrating the potential reaction types for this compound.

| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Cyanophenylboronic acid | 2-Acylbenzonitriles | mdpi.com |

| C-H Functionalization | Palladium and Copper | N-Arylcyanothioformamides | 2-Cyanobenzothiazoles | nih.gov |

| Oxidative Acylation | Pd(OAc)₂ | Azobenzenes/Toluene | Acylazobenzene | nih.gov |

| Coupling/Cyclization | PdCl₂(dppf) | N-Tosylhydrazones/β-bromostyrenes | 2H-Chromenes | rsc.org |

The structure of this compound makes it a promising precursor for the synthesis of ligands and coordination complexes. The nitrile group itself can coordinate to transition metals. For example, studies have shown the synthesis of palladium(II) and ruthenium(II) complexes using benzonitrile-phenothiazine derivative ligands. rdd.edu.iq

Moreover, the acetoxy group can be readily hydrolyzed to a hydroxyl group, yielding 2-cyanophenol. This phenolic hydroxyl group, in conjunction with the nitrile or other functionalities introduced to the molecule, can form multidentate ligands capable of chelating metal ions. Schiff base ligands, for instance, are often prepared through the condensation of a salicylaldehyde (B1680747) derivative (containing a hydroxyl group ortho to an aldehyde) with an amine. rero.chnih.gov By analogy, a hydrolyzed this compound could be transformed into a building block for O,N-donor ligands. These ligands can then be used to synthesize a wide array of metal complexes with potential applications in catalysis and bioinorganic chemistry. nih.gov

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthesis. mdpi.commdpi.com Structural relatives of this compound, specifically 2-acylbenzonitriles, have been successfully employed as electrophiles in asymmetric organocatalytic cascade reactions. mdpi.com In these systems, a chiral organocatalyst, such as a bifunctional ammonium (B1175870) salt, activates the substrate and directs the stereochemical outcome of the reaction. mdpi.com For example, the reaction of 2-acylbenzonitriles with nitromethane (B149229) in the presence of such catalysts leads to the formation of chiral 3,3-disubstituted isoindolinones in high yields. mdpi.com

The success of these reactions hinges on the activation of the substrate by the organocatalyst. beilstein-journals.org The general principle involves the organocatalyst forming a transient, more reactive intermediate with the substrate, facilitating the subsequent bond-forming step. mdpi.comnih.gov While this compound itself has a different electronic profile than a 2-acylbenzonitrile, its core structure suggests potential for participation in other organocatalytic transformations, either directly or after modification of the acetoxy group.

Potential in Materials Science Research

The dual functionality of this compound also positions it as a valuable precursor and functionalizing agent in the field of materials science, contributing to the development of advanced polymers and functional materials.

Nitrile-containing compounds are well-known precursors for high-performance polymers. Polyacrylonitrile, for example, is the primary precursor for the production of carbon fibers. researchgate.net Phthalonitrile (B49051) resins, which are based on molecules containing two nitrile groups on a benzene (B151609) ring, can be polymerized to form thermosetting polymers with exceptional thermal and oxidative stability. researchgate.net

This compound can be envisioned as a monomer or co-monomer in polymerization reactions. The nitrile group can participate in cyclotrimerization reactions to form a highly cross-linked network, a characteristic of phthalonitrile polymer curing. researchgate.net Additionally, research on the copolymerization of styrene (B11656) with various functionalized phenylcyanoacrylates, including an acetoxy-substituted variant, demonstrates the compatibility of the acetoxy and cyano groups within radical polymerization processes. chemrxiv.org This suggests that this compound could be incorporated into vinyl polymer chains, imparting specific properties derived from its functional groups. The development of π-conjugated polymers containing acrylonitrile (B1666552) units in their side chains further underscores the value of the nitrile moiety in creating functional polymeric materials. rsc.org

Table 2: Polymerization Potential of Functionalities Present in this compound

| Functional Group | Polymerization Type | Resulting Polymer Type | Potential Application | Reference |

|---|---|---|---|---|

| Nitrile (C≡N) | Cyclotrimerization | Cross-linked Thermoset | High-performance composites | researchgate.net |

| Aromatic Ring/Vinyl | Radical Polymerization | Linear Copolymer | Specialty plastics | chemrxiv.org |

| Nitrile (C≡N) | Anionic/Coordinated | Polyacrylonitrile-type | Carbon fiber precursors | researchgate.net |

Chemical functionalization is a key strategy for tuning the properties of materials and imparting new capabilities. chalmers.se This can involve modifying the surface of a material or incorporating functional molecules into its bulk structure. chalmers.seelsevierpure.com this compound serves as a potential agent for such functionalization.

The acetoxy group can be hydrolyzed to a phenolic hydroxyl group, which is a versatile anchor point for grafting molecules onto surfaces. This is a common strategy in the surface modification of materials, including nanoparticles and 2D materials, to improve dispersibility, stability, or to introduce specific functionalities. nih.gov For instance, polymers can be grown from surfaces to create polymer brushes, or small molecules can be attached to tailor surface properties like wettability or biocompatibility. mdpi.comgoogle.com The nitrile group also offers a site for further chemical conversion, such as reduction to an amine or hydrolysis to a carboxylic acid, enabling a wide range of post-functionalization modifications. This dual reactivity makes this compound a potentially powerful tool for designing advanced materials with precisely controlled properties. researchgate.net

Applications in Electronic Materials and Thin-Film Technologies

A comprehensive review of publicly available scientific literature and research databases reveals no specific applications or significant research findings regarding the use of this compound in the fields of electronic materials and thin-film technologies. While organic nitriles and acetate-containing compounds are a broad class of materials with diverse applications in materials science, this compound itself has not been identified as a key component or precursor in these advanced technological domains.

Research in organic electronics and thin-film technologies is an active and rapidly evolving area. rsc.org Scientists are continuously exploring novel molecular structures to enhance the performance of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. rsc.orgrsc.org The functionality of these devices often relies on the specific electronic and morphological properties of the organic materials used, such as their charge carrier mobility, energy levels, and ability to form well-ordered thin films.

Despite the theoretical potential for various organic molecules to be integrated into such systems, there is currently no documented evidence or detailed research that demonstrates the successful incorporation or advantageous properties of this compound for these purposes. The compound is commercially available from various suppliers, indicating its use in chemical synthesis. sigmaaldrich.com However, its subsequent application in the fabrication of electronic components or thin films is not described in the available literature.

Further research would be required to determine if this compound or its derivatives possess any suitable characteristics for electronic or thin-film applications. Such investigations would need to explore its electrical properties, thermal stability, and film-forming capabilities, for which no data is currently available.

Data Tables

No data is available for the application of this compound in electronic materials and thin-film technologies.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Transformations Involving the Nitrile and Acetoxy Moieties

The development of sophisticated catalytic systems that can selectively act on the nitrile and acetoxy groups of 2-acetoxybenzonitrile is a primary area for future investigation. Research will likely focus on transition-metal catalysis to achieve transformations that are currently challenging.

Key research avenues include:

Selective Nitrile Hydrogenation: While the reduction of nitriles to primary amines is a well-established transformation, achieving high selectivity in the presence of an ester group like acetoxy requires advanced catalytic systems. mdma.chyoutube.com Future work could explore the use of pincer complexes or defined triruthenium clusters that operate under mild conditions, preventing the reduction or hydrolysis of the acetoxy group. rug.nlresearchgate.net These catalysts could offer pathways to selectively produce 2-acetoxybenzylamine or the intermediate imine.

Directed C-H Functionalization: The nitrile group can act as a directing group in C-H activation reactions. rsc.orgumich.edu Future studies could investigate palladium, cobalt, or ruthenium-catalyzed systems to functionalize the C6 position of the benzene (B151609) ring. rsc.orgwikipedia.org Conversely, the acetoxy group could also direct functionalization, and developing catalysts that can switch between these two directing influences would be a significant advance.

Catalytic Hydrolysis/Transformation of the Acetoxy Group: While the nitrile group is often the primary focus, developing catalysts for the selective transformation of the acetoxy group is another promising direction. This could involve enzyme-mimicking catalysts for mild hydrolysis to 2-hydroxybenzonitrile (B42573) or transesterification reactions to introduce different functional groups.

Decarbonylative Coupling: An ambitious goal would be the development of catalytic methods that utilize the acetoxy group as a leaving group in cross-coupling reactions, allowing for the direct introduction of new substituents at the C2 position.

Advanced Functionalization Strategies for Diverse Chemical and Material Applications

Building upon novel catalytic methods, advanced functionalization strategies can be employed to create a diverse library of this compound derivatives. These strategies would aim to modify the core structure to tailor its properties for specific applications.

Future functionalization approaches could include:

Nitrile Group Transformations: The conversion of the nitrile group into other valuable functional groups is a cornerstone of its synthetic utility. acs.orglibretexts.org Research should focus on expanding the repertoire of reactions, such as catalytic hydration to amides, reduction to primary amines using reagents like lithium aluminum hydride, and Grignard addition to form ketones. youtube.comlibretexts.org

Ortho- and Meta-C–H Arylation and Alkylation: Leveraging the directing capabilities of the nitrile or a temporary directing group, strategies for C-H arylation, olefination, and alkoxylation at positions ortho or meta to the existing groups can be explored. umich.eduwikipedia.orgnih.gov For instance, cobalt-catalyzed C-H alkylation has been shown to be effective for benzonitrile (B105546) surrogates. rsc.org

Manipulation of the Acetoxy Group: Beyond simple hydrolysis, the acetoxy group can be a handle for more complex transformations. This could involve its conversion to a triflate for cross-coupling reactions or its participation in intramolecular cyclization reactions.

Polymerization: Investigating the potential of functionalized this compound derivatives as monomers for polymerization could lead to new materials with unique thermal and electronic properties.

Deeper Mechanistic Insights through Emerging Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. A combination of state-of-the-art spectroscopic and computational methods will be indispensable for elucidating the intricate pathways of reactions involving this compound.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as high-resolution NMR and IR spectroscopy, can provide real-time information on reactant consumption and product formation, helping to identify transient intermediates. fiveable.me The nitrile group's characteristic IR absorption band (around 2220-2260 cm⁻¹) is a sensitive probe of its electronic environment. spectroscopyonline.comresearchgate.net Advanced techniques like resonance Raman spectroscopy could be employed to study the coordination of the nitrile to metal centers in catalytic intermediates, similar to studies on nitrile hydratase. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations have become a powerful tool for mapping reaction energy profiles, characterizing transition states, and explaining regioselectivity. wikipedia.orgnih.gov For this compound, DFT can be used to model the concerted metalation-deprotonation pathways in C-H activation or to understand the binding affinity of different catalytic species. wikipedia.org Emerging computational methods, like generalized second-order vibrational perturbation theory (GVPT2), can provide highly accurate predictions of vibrational spectra, aiding in the identification of complex molecules and intermediates. frontiersin.org

Table 1: Techniques for Mechanistic Elucidation

| Technique | Application for this compound Research | Key Insights | References |

|---|---|---|---|

| Spectroscopic Techniques | |||

| Infrared (IR) Spectroscopy | Monitoring the C≡N and C=O stretching frequencies during reactions. | Provides information on bond strength changes, coordination to catalysts, and reaction progress. | fiveable.mespectroscopyonline.com |

| Nuclear Magnetic Resonance (NMR) | Characterizing reaction intermediates and final products; studying kinetic profiles. | Elucidates molecular structure and conformational dynamics. | fiveable.me |

| Resonance Raman Spectroscopy | Probing the vibrational modes of catalyst-substrate complexes. | Offers insight into the electronic structure and bonding at the metal's active site. | nih.gov |

| Computational Techniques | |||

| Density Functional Theory (DFT) | Calculating reaction pathways, transition state energies, and thermodynamic properties. | Explains reaction mechanisms, selectivity, and the role of substituents. | wikipedia.orgnih.govcopernicus.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing electron density to characterize chemical bonds and interactions. | Reveals the nature of non-covalent interactions that direct reaction pathways. | nih.gov |

| Anharmonic Computations (e.g., GVPT2) | Simulating highly accurate IR spectra of molecules and their isomers. | Aids in the unambiguous identification of species in complex mixtures and interstellar space. | frontiersin.org |

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry offers the ability to design and screen novel derivatives of this compound in silico before committing to laborious synthetic efforts. By calculating key molecular properties, researchers can predict the suitability of a designed molecule for a specific application.

Structure-Property Relationships: DFT and semi-empirical methods can be used to systematically study how the introduction of different substituents at various positions on the aromatic ring affects the molecule's electronic and geometric properties. pku.edu.cnderpharmachemica.com This allows for the establishment of clear structure-property relationships.

Virtual Screening: Libraries of virtual this compound derivatives can be generated and screened for desired properties. For example, parameters such as the HOMO-LUMO gap (related to electronic excitability), dipole moment (related to polarity), and various reactivity indices can be calculated to identify promising candidates for materials science or as pharmaceutical intermediates. nih.gov

Predicting Reactivity: Conceptual DFT provides tools to predict the reactivity of different sites within a molecule. nih.gov By calculating local electrophilicity and nucleophilicity indices, researchers can forecast how a designed derivative will behave in a given reaction, guiding synthetic strategy.

Table 2: Key Parameters in Computational Design

| Computational Parameter | Significance | Potential Application for Derivatives | References |

|---|---|---|---|

| HOMO/LUMO Energies | Determine electronic absorption, charge transfer capabilities, and chemical reactivity. | Design of dyes, organic semiconductors, and photosensitizers. | nih.govpku.edu.cn |

| Dipole Moment | Indicates the overall polarity of the molecule. | Prediction of solubility and use as a polar solvent or component in liquid crystals. | derpharmachemica.com |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | Predicts molecular stability and reactivity. | nih.gov |

| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a molecule. | Assesses potential for reaction with nucleophiles and predicts reaction outcomes. | nih.gov |

| Bond Lengths & Angles | Define the molecular geometry. | Correlates with steric effects and the interaction between substituents and the benzene ring. | derpharmachemica.comderpharmachemica.com |

Exploration in Emerging Fields of Chemical Science and Technology

The development of novel derivatives of this compound opens the door to their application in a variety of high-impact fields. The unique combination of functional groups makes this scaffold a promising platform for innovation.

Potential emerging applications include:

Materials Science: Phthalonitriles, which are related to benzonitriles, are precursors to phthalocyanine (B1677752) dyes and pigments. derpharmachemica.com Functionalized this compound derivatives could be explored as building blocks for novel organic light-emitting diodes (OLEDs), liquid crystals, or advanced polymers with high thermal stability.

Medicinal Chemistry: Ortho-cyano biaryls are valuable intermediates in the synthesis of pharmaceuticals. nih.gov The this compound core could be elaborated into complex molecules for drug discovery programs. The nitrile group is a key structural motif in many biologically active molecules. acs.org

Chemical Biology: Derivatives could be designed as molecular probes. For example, a fluorescent tag could be attached to the scaffold, and the nitrile's vibrational frequency, which is sensitive to its local environment, could be used as a reporter group in Raman microscopy to study biological systems.

Astrochemistry: Simple aromatic nitriles like benzonitrile have been detected in the interstellar medium. frontiersin.org Highly accurate spectroscopic data on this compound and its potential degradation products, obtained through advanced computational methods, could aid in the search for more complex organic molecules beyond our planet.

Q & A

Basic Questions

Q. What are the recommended laboratory safety protocols for handling 2-Acetoxybenzonitrile?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during high-risk procedures (e.g., grinding, heating) .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Ensure emergency eyewash stations and showers are accessible .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid skin contact and static discharge .

Q. How is this compound typically synthesized, and what purification methods are validated for this compound?

- Methodological Answer :

- Synthesis : Likely derived via acetylation of 2-hydroxybenzonitrile using acetic anhydride under basic conditions (e.g., pyridine catalyst). Monitor reaction progress via TLC .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water). Confirm purity via HPLC (>95%) and melting point analysis .

- Characterization : Validate structure using H/C NMR, IR (C≡N stretch ~2230 cm), and high-resolution mass spectrometry .

Advanced Research Questions

Q. What analytical techniques are most effective in resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

-

X-ray Crystallography : Resolve bond angles and stereochemistry (e.g., confirm acetoxy group orientation) .

-

Advanced NMR : Use N NMR to probe nitrile group interactions or NOESY for spatial proximity analysis .

-

Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) .

Technique Application Limitations X-ray Crystallography Definitive structural elucidation Requires high-quality single crystals 2D NMR (COSY, HSQC) Assign proton/carbon networks Limited by solubility and sample purity

Q. How can researchers address discrepancies in reported reaction yields or stability data for this compound under varying conditions?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (temperature, solvent, catalyst loading) to isolate variables .

- Degradation Studies : Perform accelerated stability tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition pathways .

- Statistical Analysis : Apply ANOVA to compare yields across studies; consider outliers due to moisture sensitivity or catalytic side reactions .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Optimize transition states for nucleophilic acyl substitution or nitrile hydrolysis using Gaussian or ORCA .

- MD Simulations : Predict solvation effects and reaction kinetics in polar aprotic solvents (e.g., DMF) using GROMACS .

- SAR Analysis : Map electronic effects (Hammett σ values) of substituents on reaction rates .

Data Presentation and Ethical Considerations

Q. How should researchers design experiments to ensure reproducibility of this compound studies?

- Methodological Answer :

- Documentation : Record detailed reaction parameters (e.g., stirring rate, reagent purity) and raw spectral data .

- Open Science : Share crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) .

- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for spectral/data deposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.